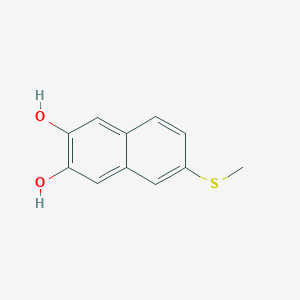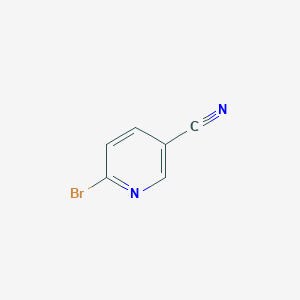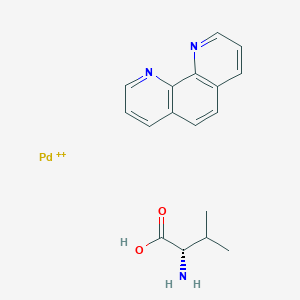
1,10-Phenanthroline-valine palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline-valine palladium(II), also known as Pd(phen-val)2, is a complex compound that has gained significant attention in the field of bioinorganic chemistry. It is a coordination compound of palladium(II) with 1,10-phenanthroline and valine ligands, which have been shown to exhibit remarkable biological activity.
Mechanism Of Action
The mechanism of action of 1,10-Phenanthroline-valine palladium(II)(phen-val)2 is not fully understood, but it is believed to involve the interaction of the compound with DNA and proteins. The 1,10-phenanthroline ligand is known to intercalate with DNA, while the valine ligand can interact with proteins. This interaction can lead to DNA damage and inhibition of protein function, ultimately leading to cell death.
Biochemical And Physiological Effects
1,10-Phenanthroline-valine palladium(II)(phen-val)2 has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that occurs naturally in the body. The compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 1,10-Phenanthroline-valine palladium(II)(phen-val)2 has been shown to have antioxidant activity, which can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of 1,10-Phenanthroline-valine palladium(II)(phen-val)2 is its high selectivity for cancer cells and microorganisms, which minimizes the risk of toxicity to healthy cells. However, the compound has limited solubility in water, which can make it difficult to work with in lab experiments. In addition, the synthesis of 1,10-Phenanthroline-valine palladium(II)(phen-val)2 can be challenging, and the purity and yield of the product can be affected by various factors.
Future Directions
Future research on 1,10-Phenanthroline-valine palladium(II)(phen-val)2 could focus on improving the synthesis method to increase the yield and purity of the product. In addition, studies could investigate the potential of the compound as a drug delivery system, as the 1,10-phenanthroline ligand has been shown to facilitate the uptake of drugs by cells. Further research could also explore the mechanism of action of 1,10-Phenanthroline-valine palladium(II)(phen-val)2 in more detail, and investigate its potential for use in combination with other drugs or therapies.
Synthesis Methods
The synthesis of 1,10-Phenanthroline-valine palladium(II)(phen-val)2 involves the reaction of palladium(II) chloride with 1,10-phenanthroline and valine in a suitable solvent. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and concentration.
Scientific Research Applications
1,10-Phenanthroline-valine palladium(II)(phen-val)2 has been extensively studied for its biological activity, particularly its anticancer and antimicrobial properties. In vitro studies have shown that 1,10-Phenanthroline-valine palladium(II)(phen-val)2 exhibits cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
properties
CAS RN |
132901-05-4 |
|---|---|
Product Name |
1,10-Phenanthroline-valine palladium(II) |
Molecular Formula |
C17H19N3O2Pd+2 |
Molecular Weight |
403.8 g/mol |
IUPAC Name |
(2S)-2-amino-3-methylbutanoic acid;palladium(2+);1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.C5H11NO2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3(2)4(6)5(7)8;/h1-8H;3-4H,6H2,1-2H3,(H,7,8);/q;;+2/t;4-;/m.0./s1 |
InChI Key |
OBUINYWPYNNTPB-INZIHYEWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2] |
SMILES |
CC(C)C(C(=O)O)N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2] |
Canonical SMILES |
CC(C)C(C(=O)O)N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2] |
synonyms |
1,10-phenanthroline-valine palladium(II) Pd(phen)(Val) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![S-[5-[(4E)-4-(1H-indol-3-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]-1,3,4-thiadiazol-2-yl] 2-(naphthalen-1-ylamino)ethanethioate](/img/structure/B145332.png)
![2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B145333.png)
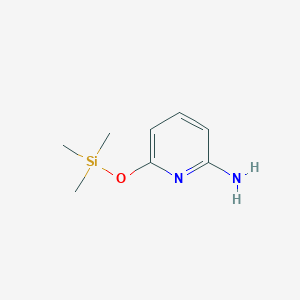
![Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate](/img/structure/B145335.png)
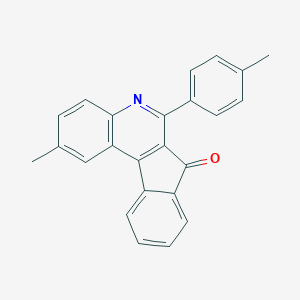
![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)
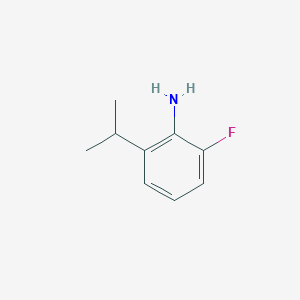
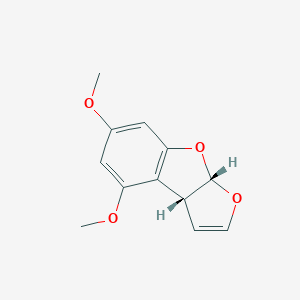
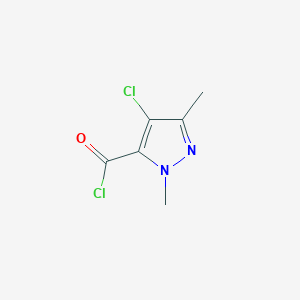
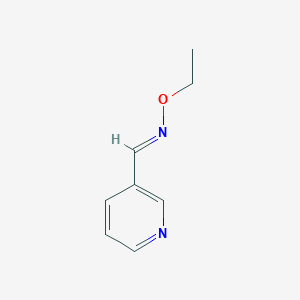
![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)
